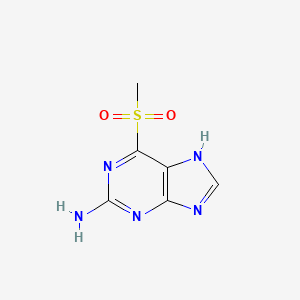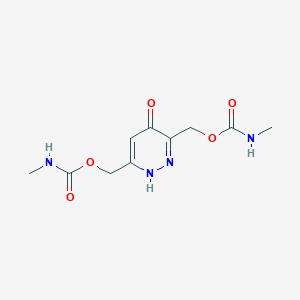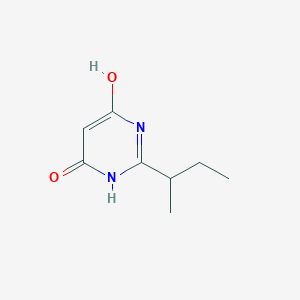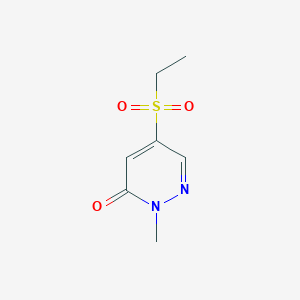
3(2H)-Pyridazinone, 5-(ethylsulfonyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an ethylsulfonyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfonyl)-2-methylpyridazin-3(2H)-one typically involves the reaction of 2-methylpyridazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylpyridazine, ethylsulfonyl chloride, triethylamine.
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative solvents and catalysts may be explored to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-(ethylsulfonyl)-2-methylpyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methylsulfonyl)-2-methylpyridazin-3(2H)-one: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Ethylsulfonyl)-2-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a methyl group on the pyridazine ring.
Uniqueness
5-(Ethylsulfonyl)-2-methylpyridazin-3(2H)-one is unique due to the presence of both an ethylsulfonyl group and a methyl group on the pyridazine ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
113708-15-9 |
|---|---|
Molekularformel |
C7H10N2O3S |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
5-ethylsulfonyl-2-methylpyridazin-3-one |
InChI |
InChI=1S/C7H10N2O3S/c1-3-13(11,12)6-4-7(10)9(2)8-5-6/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
VYWDBOCQSMXKAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=O)N(N=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


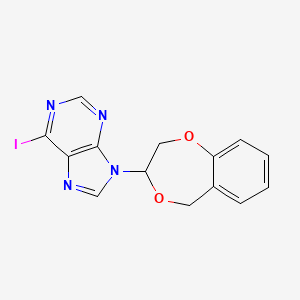


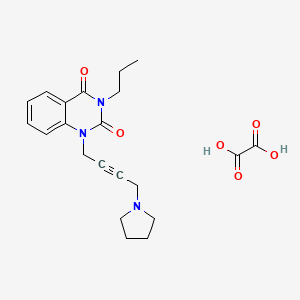
![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)

